8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
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Overview
Description
8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 8-position and an amine group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with trifluoromethyl-substituted aldehydes or ketones under acidic or basic conditions to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the imidazo[1,2-a]pyridine core, enables the compound to modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-Amino-3-(trifluoromethyl)pyridine
Uniqueness
8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both the trifluoromethyl and amine groups enhances its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C8H6F3N3 |
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Molecular Weight |
201.15 g/mol |
IUPAC Name |
8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-2-1-3-14-4-6(12)13-7(5)14/h1-4H,12H2 |
InChI Key |
VGQPOXUFVAMZJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(F)(F)F)N |
Origin of Product |
United States |
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